molecular formula C15H12F3NOS2 B2419913 4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 339105-95-2

4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No. B2419913
CAS RN: 339105-95-2
M. Wt: 343.38
InChI Key: QUUYNGMZUORYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” is a chemical compound with the molecular formula C15H12F3NOS2 and a molecular weight of 343.39 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[3,2-f][1,4]thiazepin-5(2H)-one core structure. The molecule also contains a trifluoromethyl group and a benzyl group .

Scientific Research Applications

Photoaffinity Labeling

The compound’s structure includes a trifluoromethylbenzyl group, which can serve as a photoaffinity label. Here’s why it matters:

Solubility Enhancement

Phthalocyanines often suffer from poor solubility in organic solvents. However, the compound’s peripheral functional groups may enhance its solubility, making it more applicable in various areas:

Other Potential Applications

While further research is needed, consider exploring these additional areas:

    Solar Energy Conversion: Investigate its role in solar energy conversion devices .

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NOS2/c16-15(17,18)11-3-1-2-10(8-11)9-19-5-7-22-14-12(13(19)20)4-6-21-14/h1-4,6,8H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUYNGMZUORYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

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